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Compound of Interest

4'-Isobutyl-2,2-
Compound Name: _ _
dibromopropiophenone

Cat. No.: B119324

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Isobutyl-2,2-dibromopropiophenone is a halogenated aromatic ketone. Its molecular
structure, characterized by an isobutyl group, a phenyl ring, and a dibrominated propiophenone
moiety, suggests its potential as an intermediate in organic synthesis, particularly in the
development of pharmaceuticals and other bioactive molecules. This technical guide provides a
comprehensive overview of its molecular structure, physicochemical properties, a plausible
synthetic route, and predicted spectral characteristics. While specific experimental data for this
compound is not widely available in public literature, this guide consolidates known information
and provides expert analysis based on established chemical principles.

Molecular Structure and Chemical Identity

4'-Isobutyl-2,2-dibromopropiophenone is a derivative of propiophenone, featuring an
isobutyl substituent at the para position of the phenyl ring and two bromine atoms on the alpha
carbon of the propanone chain.

Table 1: Chemical Identity of 4'-lIsobutyl-2,2-dibromopropiophenone
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Identifier Value
IUPAC Name 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1-
Synonyms
propanone
CAS Number 104483-05-8[1][2][3][4]

Molecular Formula

Ci13H16Br20[2][3][4]

Molecular Weight

348.07 g/mol [2][3]

Canonical SMILES

CC(C)Cclccc(ccl)C(=0)C(C)(Bn)Br[2]

InChl

InChl=1S/C13H16Br20/c1-9(2)8-10-4-6-11(7-5-
10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3[2]

InChlKey

Not readily available

Physicochemical Properties

While extensive experimental data is not publicly available, some basic physicochemical

properties can be summarized from supplier information.

Table 2: Physicochemical Properties of 4'-Isobutyl-2,2-dibromopropiophenone

Property Value
Appearance White to off-white solid
Expected to be soluble in common organic
Solubility solvents like chloroform, dichloromethane, and
acetone.
Recommended storage at -20°C for long-term
Storage

stability.[2]

Synthesis and Experimental Protocols
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A specific, detailed experimental protocol for the synthesis of 4'-Isobutyl-2,2-
dibromopropiophenone is not available in peer-reviewed literature. However, a plausible
synthetic route can be devised based on general organic chemistry principles for the
bromination of ketones. The likely starting material for this synthesis is 4'-
isobutylpropiophenone.

Proposed Synthesis Workflow

The synthesis would likely involve the a,a-dibromination of 4'-isobutylpropiophenone. This can
be achieved using a suitable brominating agent, often in the presence of a catalyst or under
specific reaction conditions to promote the double halogenation.

Caption: Proposed workflow for the synthesis of 4'-Isobutyl-2,2-dibromopropiophenone.

Detailed Hypothetical Experimental Protocol

o Reaction Setup: To a solution of 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent
such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a
magnetic stirrer and a reflux condenser.

» Addition of Brominating Agent: Slowly add a brominating agent, such as elemental bromine
(2 equivalents) or N-bromosuccinimide (NBS) (2 equivalents), to the reaction mixture. The
addition is typically carried out at room temperature or slightly elevated temperatures. The
use of a catalyst, such as a small amount of HBr, may be employed to facilitate the reaction.

e Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or gas chromatography (GC) to determine the consumption of the
starting material and the formation of the product.

e Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The
excess bromine can be quenched by the addition of a saturated solution of sodium
thiosulfate. The reaction mixture is then typically diluted with water and extracted with an
organic solvent like dichloromethane or ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure. The crude product can
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be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by
column chromatography on silica gel.

Predicted Spectral Data

As experimental spectra for 4'-Isobutyl-2,2-dibromopropiophenone are not publicly
available, the following are predictions based on the chemical structure and data from
analogous compounds.

Table 3: Predicted *H NMR Spectral Data (CDCIs, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

Aromatic (ortho to
~7.8-7.9 d 2H

C=0)

Aromatic (meta to
~7.2-7.3 d 2H

C=0)
~2.6 s 3H -C(Br2)CHs
~2.5 d 2H -CH2-CH(CH?3)2
~1.9 m 1H -CH2-CH(CHs)2
~0.9 d 6H -CH2-CH(CHs)2

Table 4: Predicted 13C NMR Spectral Data (CDClsz, 100 MHz)
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Chemical Shift (6, ppm) Assighment

~190 C=0

~145 Aromatic (C-isobutyl)

~135 Aromatic (C-C=0)

~130 Aromatic (CH, ortho to C=0)
~129 Aromatic (CH, meta to C=0)
~60 -C(Br2)CHs

~45 -CH2-CH(CHs)2

~30 -CH2-CH(CHs3)2

~25 -C(Br2)CHs

~22 -CH2-CH(CH3)2

Table 5: Predicted Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment

~2960-2870 Medium C-H stretching (aliphatic)

~1690 Strong C=0 stretching (ketone)

~1605 Medium C=C stretching (aromatic)
C-H bending (para-

~820 strong disubstitute?j ;promatic)

~600-500 Strong C-Br stretching

Table 6: Predicted Mass Spectrometry (MS) Data
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miz Interpretation

346, 348, 350 [M]* isotopic cluster due to two bromine atoms
267, 269 [M - Br]*

188 [M - CBr2CHs]*

147 [C10H150]*

133 [CoHa3]*

119 [CoH11]*

91 [C7H7]*

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of 4'-Isobutyl-2,2-dibromopropiophenone are not
documented in the public domain. However, the presence of the isobutylphenyl group, a key
pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDSs) like ibuprofen, suggests
potential for anti-inflammatory activity. Halogenated compounds, in general, exhibit a wide
range of biological activities, including antimicrobial, and cytotoxic effects. The introduction of
bromine atoms can enhance the lipophilicity and reactivity of the molecule, potentially
influencing its interaction with biological targets.

Hypothetical Signaling Pathway Involvement

Given its structural similarity to precursors of anti-inflammatory drugs, 4'-Isobutyl-2,2-
dibromopropiophenone, or its derivatives, could potentially interact with enzymes involved in
the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). However, without
experimental data, this remains speculative.

Caption: Hypothetical interaction of 4'-lsobutyl-2,2-dibromopropiophenone with a biological

target.

Conclusion

4'-Isobutyl-2,2-dibromopropiophenone is a chemical compound with potential applications in
synthetic organic chemistry. While detailed experimental data is scarce, this guide provides a
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comprehensive overview of its known properties, a plausible synthetic route, and predicted
spectral characteristics based on established chemical principles. Further research is
warranted to fully elucidate its chemical reactivity, spectroscopic profile, and biological
activities. This information will be crucial for its potential application in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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